Ethyl Indoline-2-carboxylate
Overview
Description
Ethyl indoline-2-carboxylate is a chemical compound that is part of the indole family, which is a group of heterocyclic compounds known for their significance in pharmaceuticals and organic chemistry. The indole structure is a fused ring system consisting of a benzene ring and a pyrrole ring. Ethyl indoline-2-carboxylate can be considered a derivative of indole with a carboxylate ester function at the second position and an ethyl group attached to the nitrogen atom of the indole ring.
Synthesis Analysis
The synthesis of ethyl indoline-2-carboxylate and its derivatives has been explored through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles, which can be further modified to obtain the desired ethyl indoline-2-carboxylate structure . Another method includes the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one, which shares a similar core structure . Additionally, the synthesis of new functionalized indoles based on ethyl indol-2-carboxylate has been achieved through alkylation reactions . These methods demonstrate the versatility and reactivity of the indole core in creating a variety of substituted compounds.
Molecular Structure Analysis
The molecular structure of ethyl indoline-2-carboxylate is characterized by the presence of an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethyl group attached to the nitrogen atom and the carboxylate ester at the second position are key functional groups that influence the reactivity and properties of the molecule. The structure has been confirmed using techniques such as NMR, mass spectrometry, and X-ray single crystal analysis .
Chemical Reactions Analysis
Ethyl indoline-2-carboxylate and its derivatives undergo a variety of chemical reactions. For instance, the compound can participate in intramolecular cyclization reactions to form complex heterocyclic structures . It can also undergo acylation reactions at the C-3 position to yield ethyl 3-acylindole-2-carboxylates . The reactivity of the indole ring allows for transformations such as cyclopropanation-ring expansion reactions to form quinoline derivatives . These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl indoline-2-carboxylate derivatives are influenced by the substituents on the indole ring. For example, the introduction of various functional groups can affect the compound's solubility, melting point, and stability. The presence of the ethyl ester group contributes to the compound's solubility in organic solvents, which is important for its application in synthesis and potential use in pharmaceutical formulations. The chemical stability and reactivity are also determined by the nature of the substituents, as seen in the case of the carbomethylation reaction, which tolerates a wide range of functional groups .
Scientific Research Applications
Enzymatic Properties and Industrial Application
- Esterase Enantioselectivity : Zhang et al. (2019) studied an intracellular esterase from Bacillus aryabhattai B8W22, which demonstrated high enantioselectivity toward (S)-ethyl indoline-2-carboxylate. This enzyme, named BaCE, showed promising potential for industrial production of (S)-indoline-2-carboxylic acid, a derivative of ethyl indoline-2-carboxylate, due to its efficient hydrolyzation ability and high enantioselectivity (Zhang, Chen, Liu, Chen, Xia, & Wu, 2019).
Microbial Cell Application for Production
- Bacillus Aryabhattai Strain Utilization : A different study by Zhang et al. (2019) also focused on the same Bacillus aryabhattai strain. They developed a method using whole microbial cells as a biocatalyst to produce (S)-indoline-2-carboxylic acid from (S)-ethyl indoline-2-carboxylate. The process involved optimizing key parameters for selective hydrolysis (Zhang, Chen, Chen, & Wu, 2019).
Chemical Transformations and Synthesis Methods
- Chemical Reaction Study : Ukrainets et al. (2006) explored the reaction of triethyl methanetricarboxylate with indoline, a related compound, to understand the formation of various derivatives including ethyl ester or (indolin-1-yl)amide compounds (Ukrainets, Gorokhova, Sidorenko, & Bereznyakova, 2006).
Photophysical Properties and Applications
- Spectroscopy and Photophysics : Allen et al. (2003) provided a detailed description of the fluorescence and photophysical behavior of indoline and indoline-2-carboxylic acid, highlighting their potential as fluorescent probes in peptides and proteins (Allen, Unruh, Slaughter, Pyszczynski, Hellwig, Kamerzell, & Johnson, 2003).
Solar Cell Application
- Zinc Oxide Dye-Sensitized Solar Cell : Matsui et al. (2009) investigated the use of indoline dyes, which can be derived from compounds like ethyl indoline-2-carboxylate, in zinc oxide dye-sensitized solar cells. They found that the position and type of the carboxyl anchor group in these dyes significantly affected the solar cell's performance (Matsui, Ito, Kotani, Kubota, Funabiki, Jin, Yoshida, Minoura, & Miura, 2009).
Safety And Hazards
Ethyl indoline-2-carboxylate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended to use this compound only outdoors or in a well-ventilated area .
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPUTPAKVZNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Indoline-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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